Product packaging for 3-Ethoxypent-4-en-2-one(Cat. No.:)

3-Ethoxypent-4-en-2-one

Cat. No.: B13837125
M. Wt: 128.17 g/mol
InChI Key: XYEXCBLMLGKCKX-UHFFFAOYSA-N
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Description

3-Ethoxypent-4-en-2-one is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is characterized by a pentenone backbone substituted with an ethoxy group. This structure classifies it as an enone, a valuable functional group in organic chemistry. Enones like this compound are versatile building blocks in organic synthesis. They are particularly useful in carbonyl condensation reactions, such as aldol reactions, which are fundamental for forming carbon-carbon bonds . The compound can also serve as a precursor for synthesizing more complex molecules, including heterocycles and β-enaminones. β-Enaminones are a privileged scaffold known for their ability to act as ligands for metal complexes and are extensively researched for their potential biological activities and applications in materials chemistry . As an alkene derivative, its reactivity may also be of interest in studies of radical chemistry and oxidation mechanisms, similar to other pentenyl systems . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B13837125 3-Ethoxypent-4-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-ethoxypent-4-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(6(3)8)9-5-2/h4,7H,1,5H2,2-3H3

InChI Key

XYEXCBLMLGKCKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=C)C(=O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxypent 4 En 2 One

Electrophilic and Nucleophilic Reactions of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is a versatile functional group characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. masterorganicchemistry.com The electronic properties of the substituents on the enone system significantly influence which of these reaction pathways is favored.

Michael Additions and Conjugate Processes

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the case of 3-Ethoxypent-4-en-2-one, the presence of the electron-donating ethoxy group at the β-position influences the electrophilicity of the double bond. Nucleophiles, known as Michael donors, can range from stabilized carbanions like those derived from malonates and β-ketoesters to softer nucleophiles such as amines and thiols. masterorganicchemistry.comwikipedia.org

The general mechanism for a Michael addition proceeds via the attack of a nucleophile on the β-carbon of the enone, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-adduct. masterorganicchemistry.com The reaction is often catalyzed by a base, which serves to generate the nucleophilic enolate from a suitable precursor. sioc-journal.cn The choice of nucleophile and reaction conditions can be tailored to favor the desired conjugate addition product. For instance, the use of soft nucleophiles generally favors 1,4-addition over direct 1,2-addition to the carbonyl group. masterorganicchemistry.com The reaction of various α,β-unsaturated ketones with nucleophiles like malononitrile (B47326) has been shown to proceed efficiently. sioc-journal.cn

Table 1: Examples of Michael Donors and Acceptors

Michael Donor (Nucleophile) Michael Acceptor (Electrophile)
Enolates α,β-Unsaturated ketones
Amines α,β-Unsaturated nitriles
Thiolates α,β-Unsaturated esters
Gilman reagents (dialkylcuprates) Enals

Cycloaddition Reactions (e.g., Diels-Alder)

The reaction of related vinyl ethers and enones in cycloadditions is well-documented. For instance, vinyl ethers are known to participate in cycloaddition reactions with various partners. beilstein-journals.orgnih.govacs.org The reaction of 4-alkoxy-penta-2,4-dien-1-ones with electron-deficient dienophiles has been shown to be facilitated by the alkoxy group. jst.go.jp The stereochemical outcome of Diels-Alder reactions is highly predictable, with the reaction proceeding via a concerted mechanism to form a six-membered ring. organic-chemistry.org The endo product is often favored under kinetic control due to secondary orbital interactions. organic-chemistry.org

Reactivity of the Ether Functional Group

The ethoxy group in this compound, being a vinyl ether, exhibits reactivity characteristic of this functional class, which is distinct from that of saturated ethers.

Cleavage and Trans-etherification Reactions

Ethers are generally known for their chemical inertness, but they can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. libretexts.orgmasterorganicchemistry.comwikipedia.org The mechanism of ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. wikipedia.orglibretexts.org For a vinyl ether like the one present in this compound, acid-catalyzed hydrolysis is a more common reaction pathway than cleavage with HBr or HI to form an alkyl halide. The protonation of the ether oxygen is the initial step, followed by the attack of a nucleophile. masterorganicchemistry.com

Trans-etherification is a reaction in which an ether reacts with an alcohol to exchange the alkoxy group. This reaction is particularly relevant for vinyl ethers and can be catalyzed by various transition metal complexes, such as those of palladium or mercury. academie-sciences.froup.comacademie-sciences.fr The reaction of ethyl vinyl ether with different alcohols in the presence of a palladium catalyst can lead to the formation of new vinyl ethers in good yields. academie-sciences.frrsc.org This suggests that this compound could potentially undergo trans-etherification in the presence of a suitable catalyst and another alcohol.

Stability and Transformations under Acidic and Basic Conditions

The stability of this compound is dependent on the pH of the medium. Under acidic conditions, the vinyl ether moiety is susceptible to hydrolysis. The mechanism involves protonation of the double bond or the ether oxygen, followed by the addition of water and subsequent loss of ethanol (B145695) to yield a β-dicarbonyl compound. lscollege.ac.in This hydrolysis is a common transformation for enol ethers.

Table 2: Summary of Functional Group Reactivity

Functional Group Reagent/Condition Primary Reaction Type
α,β-Unsaturated Ketone Nucleophiles (e.g., enolates, amines) Michael Addition
α,β-Unsaturated Ketone Dienes Diels-Alder Cycloaddition
Ether (Vinyl) Strong Acid (e.g., H(_3)O(^+)) Hydrolysis
Ether (Vinyl) Alcohol, Catalyst (e.g., Pd complex) Trans-etherification
Ketone (α-protons) Base Enolate Formation

Oxidative Transformations of the Alkene and Ketone

The presence of both a ketone and a vinyl ether moiety in this compound allows for selective oxidative transformations depending on the reagents employed. The electron-rich nature of the vinyl ether makes the C4=C5 double bond particularly susceptible to electrophilic attack by oxidizing agents.

Key oxidative reactions include:

Epoxidation: The double bond of the vinyl ether can be converted to an epoxide. Due to the electron-rich character of the enol ether, it reacts readily with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.comic.ac.ukleah4sci.com The reaction is concerted and stereospecific, with the oxygen atom adding to one face of the double bond. ic.ac.ukleah4sci.com For electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, epoxidation is more effectively achieved with nucleophilic oxidants like hydrogen peroxide under basic conditions. ic.ac.uk

Dihydroxylation: The transformation of the alkene into a vicinal diol can be accomplished using reagents like osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant. This reaction proceeds via a cyclic intermediate to yield a syn-diol. aceorganicchem.com

Oxidative Cleavage: Stronger oxidizing agents can cleave the C=C double bond. Ozonolysis (O₃) followed by a workup is a classic method for cleaving alkenes to produce carbonyl compounds. For an enol ether like this compound, oxidative cleavage of the double bond would be expected to yield an ester. Reagents such as pyridinium (B92312) chlorochromate (PCC) have also been shown to selectively cleave enol ethers to esters. researchgate.net For instance, the oxidative cleavage of cyclic enol ethers with reagents like m-CPBA, ozone, or ruthenium tetroxide can produce keto lactones. researchgate.net A study on the oxidative cleavage of silyl (B83357) enol ethers with aqueous hydrogen peroxide also demonstrates the conversion to aldehydes. acs.org

The following table summarizes the expected products from the oxidative transformation of the alkene moiety in this compound.

ReagentTransformationExpected Product at Alkene Moiety
m-CPBAEpoxidation3-Ethoxy-4,5-epoxypentan-2-one
OsO₄ (catalytic), NMOsyn-Dihydroxylation3-Ethoxy-4,5-dihydroxypentan-2-one
1. O₃; 2. DMSOzonolysis (Reductive Workup)Ethyl 2-oxopropanoate and Formaldehyde
PCCOxidative CleavageEthyl 2-oxopropanoate

Reductive Transformations of the Alkene and Ketone

The reduction of this compound, an α,β-unsaturated ketone analogue, can proceed via several pathways, targeting either the ketone (1,2-reduction), the conjugated system (1,4-reduction or conjugate reduction), or both. The outcome is highly dependent on the choice of reducing agent. stackexchange.com

1,2-Reduction (Ketone to Alcohol): Selective reduction of the ketone to an allylic alcohol can be achieved using hydride reagents under specific conditions. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in an alcohol solvent, is highly effective for the 1,2-reduction of enones. organic-chemistry.orgwikipedia.orgrsc.orgtcichemicals.com The CeCl₃ is believed to increase the hardness of the borohydride reagent, favoring attack at the hard electrophilic carbonyl carbon. organic-chemistry.orgwikipedia.org

1,4-Reduction (Conjugate Reduction): This pathway reduces the carbon-carbon double bond, leading to a saturated ketone. This can be achieved using various methods, including catalytic hydrogenation with specific catalysts designed to avoid reduction of the carbonyl group. For example, Pd/C with diphenylsulfide as a catalyst poison can selectively reduce alkenes without affecting carbonyls. organic-chemistry.org Tributyltin hydride has also been shown to selectively perform 1,4-reduction on certain enones. thieme-connect.com

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over standard catalysts (e.g., Pd/C, PtO₂) under more forcing conditions can reduce both the alkene and the ketone, yielding a saturated alcohol. stackexchange.commdpi.com The hydrogenation of vinyl ethers to the corresponding saturated ethers is a known transformation. mdpi.comsci-hub.seresearchgate.netacs.org

The table below outlines the expected products based on the type of reduction performed.

Reagent/ConditionType of ReductionExpected Product
NaBH₄, CeCl₃, MeOH (Luche Reduction)1,2-Reduction3-Ethoxypent-4-en-2-ol
Bu₃SnH or specific catalytic hydrogenation1,4-Reduction3-Ethoxypentan-2-one
H₂ (1 atm), Pd/CAlkene Reduction3-Ethoxypentan-2-one
LiAlH₄ or H₂ (high pressure), PtO₂Complete Reduction3-Ethoxypentan-2-ol

Rearrangement Reactions and Isomerization Pathways

The conjugated system of this compound makes it a prime candidate for synthetically powerful rearrangement reactions, most notably the Nazarov cyclization.

Nazarov Cyclization: As an electron-rich divinyl ketone analogue, this compound is an excellent substrate for the Nazarov cyclization. wikipedia.orgsynarchive.com This reaction is typically catalyzed by a Brønsted or Lewis acid and involves the 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. organic-chemistry.orgyoutube.comnrochemistry.com The presence of the β-ethoxy group is known to facilitate the reaction by stabilizing the key cationic intermediates, allowing the cyclization to proceed under mild conditions with high efficiency. organic-chemistry.orgkyushu-u.ac.jp The initial product of the cyclization would be a 3-ethoxy-2-methylcyclopent-2-enone, following elimination of a proton.

Claisen Rearrangement: The classic Claisen rearrangement involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.orgbyjus.comlibretexts.orgslideshare.netunacademy.com this compound itself is not an allyl vinyl ether and thus would not undergo a standard Claisen rearrangement. Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system in a concerted fashion. wikipedia.orglibretexts.orgnumberanalytics.comnumberanalytics.comlibretexts.org

Mechanism-Based Studies of Key Transformations

The primary mechanistic pathway of interest for this compound is the Nazarov cyclization, a well-studied electrocyclic reaction.

The accepted mechanism proceeds through several key steps: wikipedia.orgyoutube.comillinois.edu

Cation Formation: Coordination of a Lewis or Brønsted acid to the ketone's carbonyl oxygen generates a hydroxy-pentadienyl cation. The ethoxy group at the C3 position provides significant resonance stabilization to this cation.

4π-Electrocyclization: The pentadienyl cation undergoes a 4π conrotatory electrocyclic ring closure, as dictated by the Woodward-Hoffmann rules for thermal pericyclic reactions. wikipedia.org This step forms a new carbon-carbon sigma bond and generates a five-membered ring with an oxyallyl cation intermediate. Computational studies have investigated the transition state of this step, highlighting the importance of substrate conformation. nih.gov

Elimination: A proton is eliminated from a carbon adjacent to the cationic center. In the case of this compound, elimination of a proton from the methyl group would be a likely pathway.

Tautomerization/Product Formation: The resulting enol intermediate rapidly tautomerizes to the stable cyclopentenone product. youtube.com

The presence of the β-alkoxy group has been shown to be crucial, not only in stabilizing the cationic intermediates but also in controlling the regioselectivity of the elimination step, often leading to a single product where other substrates might yield mixtures. organic-chemistry.orgorganic-chemistry.org Studies on β-alkoxy divinyl ketones show that catalysts like scandium triflate or triflic acid are highly effective, underscoring the role of the alkoxy group in enhancing reactivity. organic-chemistry.org

Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 3-Ethoxypent-4-en-2-one, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be indispensable for confirming its constitution and stereochemistry.

High-Resolution 1D (¹H, ¹³C) NMR for Detailed Structural Elucidation

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The vinyl group (H-4 and H-5) would present a complex splitting pattern due to geminal, cis, and trans couplings. The methine proton at the chiral center (H-3) would likely appear as a multiplet, coupled to the protons of the adjacent ethoxy group and the vinyl group. The ethoxy group itself would exhibit a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The acetyl methyl protons (H-1) would appear as a singlet.

Expected ¹H NMR Chemical Shifts (Predicted):

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-1 (CH₃-C=O) ~2.1-2.3 Singlet (s) N/A
H-3 (-CH(O)-) ~4.0-4.2 Multiplet (m)
H-4 (=CH-) ~5.8-6.0 Multiplet (m)
H-5a (CH₂=, cis to H-4) ~5.2-5.4 Doublet of doublets (dd) J(gem) ~1-2, J(cis) ~8-12
H-5b (CH₂=, trans to H-4) ~5.3-5.5 Doublet of doublets (dd) J(gem) ~1-2, J(trans) ~15-18
Ethoxy (-O-CH₂-CH₃) ~3.5-3.8 Quartet (q) J ~7

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for each of the seven carbon atoms. The carbonyl carbon (C-2) would be the most downfield signal. The carbons of the vinyl group (C-4, C-5) and the chiral center (C-3) would appear in the olefinic and oxygenated aliphatic regions, respectively.

Expected ¹³C NMR Chemical Shifts (Predicted):

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-1 (CH₃-C=O) ~25-30
C-2 (C=O) ~205-210
C-3 (-CH(O)-) ~75-85
C-4 (=CH-) ~135-140
C-5 (=CH₂) ~115-120
Ethoxy (-O-CH₂-) ~65-70

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal scalar coupling relationships between protons, confirming the connectivity between the vinyl protons (H-4/H-5), the H-3/H-4 coupling, and the ethoxy group protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. Key correlations would be expected from the acetyl protons (H-1) to the carbonyl carbon (C-2) and C-3, and from the H-3 proton to C-2, C-4, and the ethoxy methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which could be used to help determine the preferred conformation around the C3-C4 bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a simple, non-conjugated ketone, this band typically appears around 1715 cm⁻¹. The presence of the adjacent ethoxy group might slightly shift this frequency.

Characterization of Carbon-Carbon Double Bond and C-O Stretches

Other key vibrational modes would include:

C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹ for the vinyl group.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group would be expected in the 900-1000 cm⁻¹ region.

C-O Stretches: Strong bands corresponding to the C-O stretching of the ether linkage and the C-O bond at the chiral center would be anticipated in the 1050-1200 cm⁻¹ region.

Expected IR Absorption Bands (Predicted):

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O Stretch (Ketone) ~1715-1725 Strong
C=C Stretch (Vinyl) ~1640-1650 Medium
C-O Stretch (Ether) ~1050-1200 Strong
=C-H Bending ~910-990 Medium-Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The nominal molecular weight of this compound (C₇H₁₂O₂) is 128.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 128. Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the acetyl group (•CH₃CO) or the methyl group (•CH₃) from the ketone. This would result in fragment ions at m/z 85 or m/z 113, respectively.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, related rearrangements involving the ethoxy group or the vinyl group could occur.

Loss of Ethoxy Group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) via a rearrangement, resulting in fragment ions.

Predicted Key Mass Spectrometry Fragments:

m/z Possible Fragment Identity
128 [M]⁺
113 [M - CH₃]⁺
85 [M - CH₃CO]⁺ or [M - C₂H₅O + H]⁺
57 [CH₂=CH-CH=O]⁺ or [C₄H₉]⁺

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₁₂O₂), HRMS provides an exact mass measurement, which helps to confirm its molecular formula and distinguish it from isobaric compounds.

In a typical analysis, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated. Experimental measurement of this value with high accuracy (typically within a few parts per million) provides strong evidence for the compound's elemental formula.

Table 1: Theoretical and Expected HRMS Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)Expected m/z
[M]⁺C₇H₁₂O₂128.08373128.0837
[M+H]⁺C₇H₁₃O₂⁺129.09155129.0916
[M+Na]⁺C₇H₁₂NaO₂⁺151.07349151.0735

Note: The expected m/z values are what one would anticipate observing in an HRMS spectrum, often reported to four decimal places.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ (m/z 129.0916) would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways, driven by the presence of the ketone, ether, and alkene functional groups. Likely fragmentation mechanisms include:

Loss of ethylene (C₂H₄): A common fragmentation for ethoxy groups, leading to a prominent peak at m/z 101.0653. This results from a McLafferty-type rearrangement or direct cleavage.

Loss of an ethoxy radical (•OC₂H₅): This would result in an acylium ion at m/z 83.0497.

Cleavage of the C-O bond of the ether: Loss of the ethyl group as a radical (•C₂H₅) would generate an ion at m/z 100.0783.

Loss of carbon monoxide (CO): Following initial rearrangements, the loss of CO from the ketone group is a possibility.

Table 2: Predicted Major Fragmentation Pathways and Product Ions for [C₇H₁₃O₂]⁺

Precursor Ion (m/z)Proposed Neutral LossFragment Ion FormulaTheoretical Exact Mass (Da)Predicted Product Ion (m/z)
129.0916C₂H₄C₅H₉O₂⁺101.06535101.0654
129.0916C₂H₅O•C₅H₈O⁺83.0496883.0497
129.0916C₂H₅•C₅H₈O₂⁺100.07828100.0783
129.0916CH₃CO•C₅H₁₀O⁺86.0731686.0732

This table presents a hypothetical fragmentation pattern based on established chemical principles.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The spectrum of this compound is expected to be dominated by transitions involving its α,β-unsaturated ketone chromophore.

The key electronic transitions anticipated for this molecule are:

π → π* transition: This is an allowed transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system (C=C-C=O). This transition is typically strong (high molar absorptivity, ε) and is expected to appear in the range of 210-250 nm. The ethoxy group, acting as an auxochrome, can cause a bathochromic (red) shift compared to a simple enone.

n → π* transition: This is a formally forbidden transition involving the excitation of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital. This transition is characteristically weak (low molar absorptivity) and occurs at a longer wavelength, typically in the range of 300-350 nm.

The position and intensity of these absorption bands are sensitive to the solvent polarity. In more polar solvents, the π → π* transition often undergoes a bathochromic shift, while the n → π* transition experiences a hypsochromic (blue) shift.

Table 3: Expected UV-Vis Absorption Data for this compound

TransitionTypical Wavelength Range (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Chromophore
π → π210 - 250High ( > 10,000)C=C-C=O
n → π300 - 350Low ( < 100)C=O

X-ray Crystallography of Derivatives for Solid-State Structure Determination

While obtaining a single crystal of the liquid this compound itself might be challenging, its solid-state structure can be unequivocally determined through X-ray crystallography of a suitable solid derivative. The synthesis of a crystalline derivative, for example, through reaction at the ketone or the double bond, would allow for precise measurement of bond lengths, bond angles, and torsional angles.

For instance, a reaction with a substituted hydrazine (B178648) could yield a crystalline pyrazoline derivative. The crystallographic data from such a derivative would provide invaluable insights into:

Conformation: The preferred orientation of the ethoxy group relative to the enone system.

Planarity: The degree of planarity of the conjugated C=C-C=O system, which influences the efficiency of electronic conjugation.

Intermolecular Interactions: The nature of packing and any hydrogen bonding or other non-covalent interactions in the solid state.

This structural information is crucial for understanding the molecule's reactivity and for computational modeling studies. Although no specific crystal structure of a this compound derivative is publicly available, the general principles of forming derivatives for crystallographic analysis are well-established in chemical research. researchgate.netnih.govnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding a molecule's properties at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by using its electron density as the fundamental variable. researchgate.netuea.ac.uk This approach is often favored for its balance of accuracy and computational cost. nih.gov

For 3-Ethoxypent-4-en-2-one, a DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (its ground state). From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, which highlights electron-rich and electron-poor regions, and the molecular electrostatic potential (MEP), which indicates sites susceptible to nucleophilic or electrophilic attack. nih.gov Such calculations would reveal how the electron-withdrawing ketone group and the electron-donating ethoxy group influence the reactivity of the vinyl moiety. While specific DFT studies on this compound are not available, research on similar α-alkoxy ketones and vinyl ketones demonstrates the utility of DFT in elucidating their reactivity and electronic characteristics. nih.govnih.gov

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

An analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The HOMO's location would indicate the most likely site for electrophilic attack, while the LUMO's location would indicate the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, one would expect the HOMO to have significant density on the electron-rich vinyl ether double bond and the LUMO to be concentrated around the electron-deficient carbonyl group.

Mechanistic Modeling and Transition State Analysis

Computational modeling is invaluable for investigating reaction mechanisms. For reactions involving this compound, such as additions to the carbonyl or the double bond, chemists can model the entire reaction pathway. This involves locating and calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them.

A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, therefore, its rate. uea.ac.uk For instance, in the acid-catalyzed hydrolysis of the enol ether in this compound, computational analysis could distinguish between different possible mechanisms, such as protonation at different sites, and identify the most favorable pathway by comparing the energies of the respective transition states.

Conformational Analysis and Stereochemical Predictions

Conformational analysis examines the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. This compound has several rotatable bonds, including the C2-C3 bond and bonds within the ethoxy group. The relative energies of different conformers (e.g., staggered vs. eclipsed) determine the molecule's preferred shape, which in turn affects its reactivity and how it interacts with other molecules.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis would identify the lowest-energy (most stable) conformation of this compound. Such studies are crucial for predicting the stereochemical outcome of reactions, as the preferred conformation often dictates which face of the molecule is more accessible for a reagent to attack. nih.gov

Molecular Dynamics Simulations (if applicable to specific interactions)

While quantum chemical calculations typically focus on single molecules in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solution or interacting with a biological macromolecule.

For this compound, an MD simulation would be particularly useful for studying its conformational flexibility in different solvents or for understanding how it might bind to a receptor or enzyme active site. The simulation tracks the movements of all atoms over time based on a classical force field, providing insights into dynamic processes, solvent effects, and the stability of intermolecular interactions.

Applications in Organic Synthesis and Materials Science

3-Ethoxypent-4-en-2-one as a Versatile Synthetic Building Block

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites. These sites allow for a variety of chemical modifications, making it a valuable precursor for a wide range of organic molecules.

Precursor for Complex Carbon Skeletons and Heterocycles

The carbon framework of this compound is a useful starting point for the synthesis of more complex molecules. Its functional groups, including a ketone, a double bond, and an ether, can be selectively targeted to build intricate carbon skeletons. For instance, the double bond can participate in cycloaddition reactions to form cyclic compounds. The ketone can be a site for nucleophilic attack, and the ethoxy group can be modified or eliminated to introduce further functionality.

The synthesis of various heterocyclic compounds also utilizes precursors with similar structural motifs. For example, highly functionalized pyrroles, which are important in pharmaceuticals and materials science, can be synthesized from related β-hydroxypyrroles. researchgate.net Similarly, the synthesis of substituted morpholines, which are prevalent in medicinal chemistry, can be achieved from related starting materials. nih.gov The reactivity of the unsaturated ketone system in this compound makes it a potential candidate for the construction of various heterocyclic rings.

Role in Annulation Reactions and Ring-Forming Methodologies

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool in organic synthesis. scripps.edu this compound, as an α,β-unsaturated ketone, is a suitable substrate for various annulation strategies.

One of the most well-known annulation reactions is the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation to form a six-membered ring. wikipedia.orgbyjus.com In this type of reaction, a ketone and a methyl vinyl ketone derivative react to form a cyclohexenone. wikipedia.org The structure of this compound makes it an ideal Michael acceptor in such reactions.

The versatility of annulation reactions extends beyond the classic Robinson annulation. For instance, [3+2]-annulation reactions are widely used for synthesizing five-membered aromatic heterocycles. chim.it Palladium-catalyzed three-component annulation reactions involving multiple C–H activations provide an efficient route to cyclic systems. rsc.org These modern methodologies expand the potential applications of compounds like this compound in constructing diverse ring systems.

Intermediate in the Synthesis of Specialty Chemicals

The reactivity of this compound makes it a valuable intermediate in the synthesis of various specialty chemicals. Its derivatives can possess interesting biological or material properties. For example, related unsaturated ketones are used as intermediates in the synthesis of pharmaceuticals and flavoring agents.

The synthesis of complex molecules often involves multiple steps, and intermediates like this compound provide a convenient starting point. Its structure can be systematically modified to introduce desired functional groups and stereochemistry. For example, derivatives of similar unsaturated ketones are used in the total synthesis of complex natural products like steroids and alkaloids. byjus.com

Applications in Polymer Chemistry and Advanced Materials (as a monomer or modifying agent)

The presence of a vinyl group in this compound suggests its potential use as a monomer in polymerization reactions. Polymer chemistry is crucial in creating materials with a wide range of properties for various applications, including fibers, resins, and adhesives. otsukac.co.jproutledge.com

Advanced polymers with exceptional properties are a key area of research. routledge.com Monomers containing specific functional groups can be used to create polymers with tailored characteristics. The ketone and ether functionalities in this compound could impart specific properties to a polymer, such as altered polarity, solubility, or thermal stability.

Green Chemistry Applications and Sustainable Synthetic Routes

Green chemistry aims to design chemical processes that are environmentally friendly by reducing waste and using safer substances. chemistryjournals.netcuestionesdefisioterapia.comgranthaalayahpublication.org The development of sustainable synthetic routes is a key aspect of this field. chemistryjournals.net

The principles of green chemistry encourage the use of catalytic reactions, renewable feedstocks, and energy-efficient methods. acs.orgresearchgate.net The synthesis and application of this compound can be evaluated within this framework. For example, developing catalytic methods for its synthesis would be a greener alternative to stoichiometric reactions.

Derivatives and Structural Analogs of 3 Ethoxypent 4 En 2 One

Synthesis and Characterization of Substituted Ethoxypentenones

The synthesis of substituted ethoxypentenones involves introducing additional functional groups onto the main carbon skeleton. These substitutions can significantly alter the molecule's electronic properties and reactivity. General synthetic strategies often involve the condensation of a β-dicarbonyl compound or its equivalent with an appropriate electrophile or a multi-step sequence to build the desired functionality.

For instance, halogenated analogs such as 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one have been synthesized and used as intermediates. google.compsu.edu The synthesis of such compounds highlights the ability to introduce potent leaving groups and electron-withdrawing groups, which can be crucial for subsequent reactions. The N1-alkylation of pyrimidinones (B12756618) has been successfully achieved using reagents like 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one. psu.edu

The characterization of these new derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry, to provide a complete structural elucidation. mdpi.comrsc.org

Table 1: Examples of Substituted Alkoxypentenone Derivatives and Their Synthetic Context
Derivative NameKey SubstituentsSynthetic Application/ContextSource
5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one-Br, -CCl₃, -OCH₃Intermediate for pyrimidinone synthesis; alkylating agent. google.compsu.edu
5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one-Br, -CF₃, -OCH₃Used in the synthesis of 1-phenyl-N-pyrazolylmethylpyrimidinones. google.com
1,1,1,5-tetrahalo-4-alkoxypent-3-en-2-ones-Halo (X), -Alkoxy (OR)General class of intermediates for preparing anthranilic diamides. google.com

Stereoisomers and Their Distinct Chemical Behavior

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. wikipedia.orglibretexts.org For 3-ethoxypent-4-en-2-one and its derivatives, two main types of stereoisomerism are relevant: geometric isomerism and optical isomerism.

Geometric Isomerism: The presence of the carbon-carbon double bond (C4=C5) restricts rotation, leading to the possibility of cis-trans (or E/Z) isomers. The relative orientation of the substituents on the double bond can significantly influence the molecule's physical properties, such as boiling point, and its chemical reactivity. tutorchase.com Generally, trans isomers are more stable than cis isomers due to reduced steric hindrance, which can make them less reactive in certain reactions. tutorchase.com

Optical Isomerism: If a substituent is introduced at the C3 position of the pentenone chain, this carbon atom can become a chiral center. A molecule with a single chiral center is chiral and can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). wikipedia.orgstackexchange.com Enantiomers behave identically in non-chiral environments but can have different interactions with other chiral molecules, such as enzymes.

When a molecule possesses both a double bond capable of geometric isomerism and a chiral center, diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other (e.g., R-cis and S-cis are enantiomers, but R-cis and S-trans are diastereomers). libretexts.orgstackexchange.com Unlike enantiomers, diastereomers have different physical properties and can be separated by techniques like fractional distillation or chromatography. A molecule with 'n' stereocenters can have up to 2ⁿ stereoisomers. libretexts.org

Exploration of Analogs with Different Alkoxy Moieties (e.g., 4-methoxypent-3-en-2-one)

An alkoxy group is an alkyl group single-bonded to an oxygen atom (R-O-). wikipedia.org Replacing the ethoxy group in this compound with other alkoxy groups, such as a methoxy (B1213986) group (-OCH₃), generates valuable analogs. The most prominent example is 4-methoxypent-3-en-2-one (B1596122).

4-Methoxypent-3-en-2-one (CAS No. 2845-83-2) is a known chemical compound that can be synthesized from starting materials like 2,4-pentanedione (acetylacetone). researchgate.netchemicalbook.com It serves as a key intermediate in the synthesis of more complex molecules, including fluorinated 1,3-enaminoketones and various heterocyclic systems. researchgate.net The choice of the alkoxy group can influence reaction kinetics and the stability of intermediates and products. For example, fluorinated derivatives like 1,1,1-trifluoro-4-methoxypent-3-en-2-one (B15151802) have been used in reactions to prepare enaminoketones. researchgate.net

Table 2: Comparison of Alkoxy Analogs
Compound NameAlkoxy GroupMolecular FormulaMolecular WeightCAS Number
This compoundEthoxy (-OCH₂CH₃)C₇H₁₂O₂128.17 g/molNot readily available
4-Methoxypent-3-en-2-oneMethoxy (-OCH₃)C₆H₁₀O₂114.14 g/mol2845-83-2 chemicalbook.com

Unsaturated Analogs (e.g., Ethoxypentenynoates) and Their Cyclization Products

Introducing further unsaturation into the pentenone skeleton, such as an alkyne group to form an enyne or ynone structure, creates highly reactive precursors for cyclization reactions. These reactions are powerful tools for constructing carbocyclic and heterocyclic ring systems.

Various transition metals are known to catalyze the cyclization of unsaturated systems. beilstein-journals.org For example, gold-catalyzed reactions can facilitate the cycloisomerization of enynes to form complex polycyclic structures. bham.ac.uk Similarly, mercury(II) salts can mediate the cyclization of unsaturated alcohols and acids, where an internal nucleophile attacks the activated double or triple bond. beilstein-journals.org The general mechanism involves the activation of the unsaturated bond by the metal salt, forming a carbocationic intermediate that is then trapped by an intramolecular nucleophile to form a new ring. beilstein-journals.org The resulting products, such as fused polycyclic ethers or lactones, are valuable motifs in natural product synthesis. beilstein-journals.org

Spirocyclic and Fused-Ring Derivatives Derived from Ethoxypentenone Scaffolds

The ethoxypentenone framework is a suitable starting point for the synthesis of complex polycyclic architectures like spirocyclic and fused-ring systems. These structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional shapes. rsc.orgbeilstein-journals.org

Spirocyclic Compounds: These are molecules containing two rings connected by a single common atom. mdpi.com The synthesis of spirocycles can be achieved through various methods, including multi-component reactions where an enone-type structure undergoes a cascade of bond formations. For instance, the reaction of isatin (B1672199) derivatives with other reagents can lead to spirocyclic pyrrolidines. mdpi.comrsc.org Radical cyclization is another modern approach to access spirocyclic vinyl sulfones, which are valuable Michael acceptors. rsc.org

Fused-Ring Compounds: In fused-ring systems, two rings share two adjacent atoms. Intramolecular reactions of substituted pentenone derivatives are a common strategy to build fused rings. For example, an intramolecular Michael addition or an aldol (B89426) condensation can create a new ring fused to the original structure. beilstein-journals.org The cyclization of olefinic alcohols mediated by reagents like Hg(OAc)₂ can produce fused bicyclic ether systems such as 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org

Influence of Structural Modifications on Reactivity and Synthetic Utility

Structural modifications to the this compound core have a profound impact on its chemical reactivity and its utility as a synthetic building block.

Substituents: Introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) can activate the double bond for nucleophilic attack or influence the acidity of adjacent protons. psu.edu Conversely, electron-donating groups can increase the nucleophilicity of the double bond.

Stereochemistry: The E/Z configuration of the double bond affects the steric environment around reactive sites, influencing reaction rates and the stereochemical outcome of subsequent transformations. tutorchase.com

Alkoxy Group: Changing the alkoxy moiety from ethoxy to methoxy or other variants can subtly alter steric hindrance and electronic effects, fine-tuning the reactivity of the carbonyl group and the enol ether system.

Unsaturation: Adding further unsaturation (e.g., alkynes) transforms the molecule into a substrate for powerful cyclization and cycloaddition reactions, providing access to complex cyclic and polycyclic systems. beilstein-journals.orgbham.ac.uk

Complex Scaffolds: Using the ethoxypentenone scaffold to build spirocyclic and fused-ring derivatives dramatically increases molecular complexity and provides access to novel chemical space, which is particularly valuable in the design of new pharmacologically active compounds. rsc.orgbeilstein-journals.org

Q & A

Q. How to ensure compliance with ethical guidelines when publishing studies on this compound?

  • Answer : Declare conflicts of interest (e.g., funding sources) and adhere to FAIR data principles by depositing spectra, crystallographic data, and raw results in repositories like ChemRxiv . Use standardized nomenclature (IUPAC) to avoid ambiguity .

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